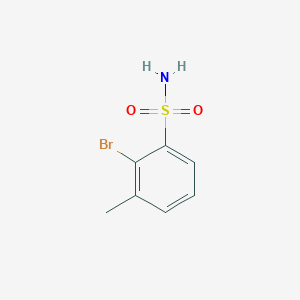

2-Bromo-3-methylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

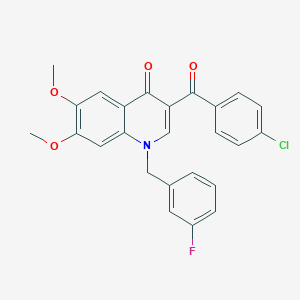

2-Bromo-3-methylbenzenesulfonamide is a chemical compound with the molecular formula C7H8BrNO2S and a molecular weight of 250.11. It belongs to the class of compounds known as sulfonamides .

Molecular Structure Analysis

The molecular structure of 2-Bromo-3-methylbenzenesulfonamide is characterized by the presence of a sulfonamide functional group (SO2NH2) and a bromine atom attached to a benzene ring . The exact structure can be determined using techniques such as X-ray diffraction .科学的研究の応用

Synthesis and Chemical Reactions

2-Bromo-3-methylbenzenesulfonamide serves as a precursor in various chemical synthesis processes due to its reactive bromine and sulfonamide groups. For instance, it has been utilized in the synthesis of benzonitriles via electrophilic cyanation of aryl and heteroaryl bromides, demonstrating its versatility in forming compounds with potential pharmaceutical relevance. This method has shown efficiency with electronically diverse and sterically demanding aryl bromides, including functionalized substrates and heteroaryl bromides, yielding good to excellent outcomes (Anbarasan, Neumann, & Beller, 2011). Furthermore, the compound has been involved in the synthesis of novel CCR5 antagonists, indicative of its application in developing therapeutics for HIV-1 infection prevention (Cheng De-ju, 2015).

Anticancer and Pharmacological Properties

Research into 2-Bromo-3-methylbenzenesulfonamide derivatives has also uncovered potential anticancer properties. A novel compound synthesized from this molecule demonstrated anticancer activity, highlighting its application in medicinal chemistry for cancer therapy (Zhang, Shi-jie, Hu, & Wei-Xiao, 2010). Additionally, the structural flexibility of 2-Bromo-3-methylbenzenesulfonamide allows for the creation of photosensitizers with high singlet oxygen quantum yield, suitable for photodynamic therapy in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Analytical Chemistry Applications

2-Bromo-3-methylbenzenesulfonamide derivatives have found use in analytical chemistry as well. For example, sodium N-bromo-p-nitrobenzenesulfonamide, related to the parent compound, has been employed as an oxidizing titrant in various titration processes, demonstrating the compound's utility in quantitative analysis (Gowda, Trieff, Ramanujam, Malinski, Kadish, & Mahadevappa, 1983).

Environmental Applications

The study of destruction methods for compounds sorbed to activated carbon, including those related to 2-Bromo-3-methylbenzenesulfonamide, addresses environmental concerns. Techniques involving thiosulfate or electrolysis have been explored for the debromination and degradation of brominated compounds, potentially mitigating environmental impact (Yang, Li, Walse, & Mitch, 2015).

Safety and Hazards

作用機序

Target of Action

2-Bromo-3-methylbenzenesulfonamide is a type of sulfonamide, a class of synthetic antimicrobial drugs . The primary targets of sulfonamides are enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including diuresis, glucose regulation, thyroid function, inflammation, and intraocular pressure regulation .

Mode of Action

Sulfonamides, including 2-Bromo-3-methylbenzenesulfonamide, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the active site of the enzyme dihydropteroate synthetase, they prevent PABA from participating in the synthesis of folic acid, which is essential for DNA production in bacteria .

Biochemical Pathways

The inhibition of folic acid synthesis disrupts the biochemical pathway for bacterial DNA synthesis. This disruption prevents the bacteria from replicating, thereby exerting an antibacterial effect .

Result of Action

The result of the action of 2-Bromo-3-methylbenzenesulfonamide is the inhibition of bacterial growth and replication. This is achieved by disrupting the synthesis of folic acid, a crucial component for bacterial DNA production .

Action Environment

The action, efficacy, and stability of 2-Bromo-3-methylbenzenesulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution . .

特性

IUPAC Name |

2-bromo-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2S/c1-5-3-2-4-6(7(5)8)12(9,10)11/h2-4H,1H3,(H2,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMUHHEIDLMLJPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)S(=O)(=O)N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-methylbenzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![benzyl (2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)carbamate](/img/structure/B2918410.png)

![1-benzyl-9-methyl-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2918415.png)

![1-[3-(4-Acetyltriazol-1-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2918416.png)

![1-Hydroxy-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2918422.png)

![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 4-(5-chlorothiophen-2-yl)-4-oxobutanoate](/img/structure/B2918425.png)

![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2918426.png)

![2-(6-pyridin-3-ylpyridazin-3-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2918429.png)

![(5-chloro-2-methoxyphenyl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2918431.png)